5-(Furan-2-yl)picolinic acid
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Overview
Description
5-(Furan-2-yl)picolinic acid is an organic compound that features a furan ring attached to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the furan ring or the picolinic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and picolinic acid rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
5-(Furan-2-yl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and function, inhibiting processes like viral replication and cellular homeostasis . This compound also interferes with viral-cellular membrane fusion, preventing viral entry into host cells .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Furan-2-carboxylic Acid: A furan derivative with a carboxylic acid group at the 2-position.
Uniqueness: 5-(Furan-2-yl)picolinic acid is unique due to the combination of the furan and picolinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(furan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWJYKGQIACFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649934 |
Source
|
Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930110-99-9 |
Source
|
Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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